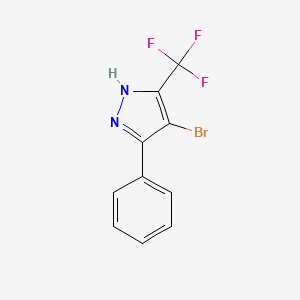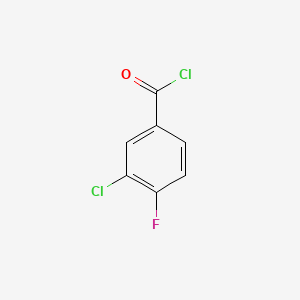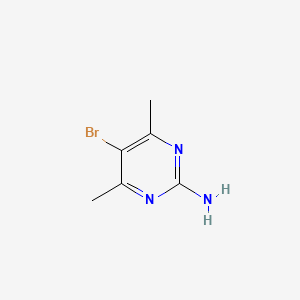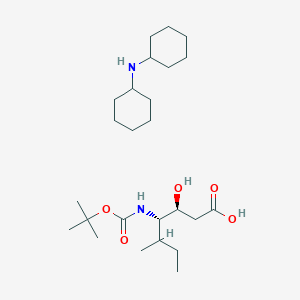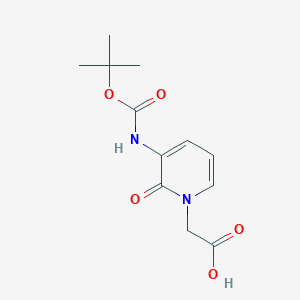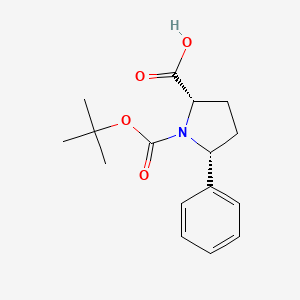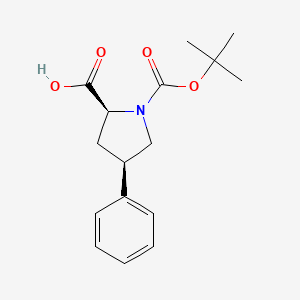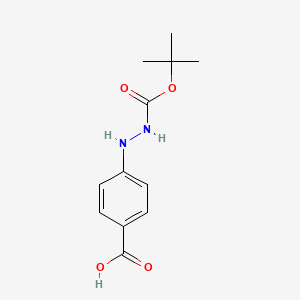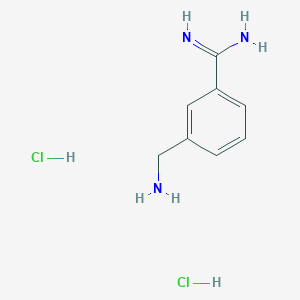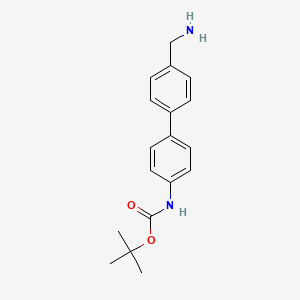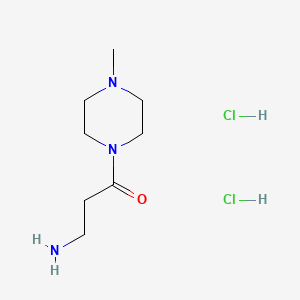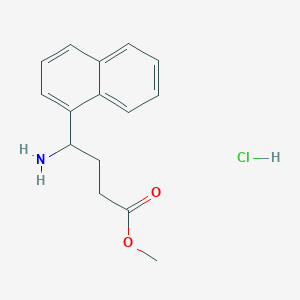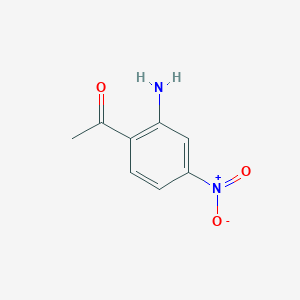
1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone is a brominated aromatic ketone with potential pharmacological properties. While the exact compound is not directly studied in the provided papers, related compounds with bromophenyl and ethanone groups have been investigated for their molecular structures, vibrational frequencies, and potential as inhibitors against various biological targets. These studies provide insights into the chemical behavior and possible applications of similar brominated ethanones in medicinal chemistry.
Synthesis Analysis
The synthesis of related brominated aromatic compounds typically involves multi-step procedures. For instance, a 7-step synthesis process was developed for enantiomerically pure diarylethanes starting from a bromo-chlorophenyl and ethoxyphenyl methanone, highlighting the complexity and precision required in synthesizing such compounds . Another synthesis method for a brominated naphthalene derivative involved refluxing with glacial acetic acid in the presence of fused ZnCl2 . These methods suggest that the synthesis of 1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone would also require careful planning and execution of multiple synthetic steps.
Molecular Structure Analysis
The molecular structure of brominated ethanones has been studied using various computational methods, including density functional theory (DFT) . The geometrical parameters obtained from these studies are consistent with X-ray diffraction (XRD) data, indicating the reliability of theoretical models in predicting molecular structures. The presence of bromine is likely to influence the electronic distribution and stability of the molecule due to its electronegativity and size.
Chemical Reactions Analysis
The reactivity of brominated ethanones can be inferred from molecular electrostatic potential (MEP) studies, which show that the negative charge is often localized over the carbonyl group, making it a site for electrophilic attack, while positive regions are localized over nitrogen atoms, indicating potential sites for nucleophilic attack . The presence of a bromine atom could further influence the reactivity by affecting the electron density distribution within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated ethanones include their vibrational frequencies, which have been experimentally and theoretically investigated . The HOMO-LUMO analysis is used to determine charge transfer within the molecules, which is crucial for understanding their reactivity and interaction with biological targets. The first hyperpolarizability calculations suggest a role in nonlinear optics, indicating that these compounds could have applications beyond pharmaceuticals . The presence of a bromine atom in the molecule is likely to affect these properties, given its significant atomic size and influence on the electronic structure.
Applications De Recherche Scientifique
Hydrogen-Bonding Patterns
- Hydrogen-Bonding in Enaminones : The study of similar compounds demonstrated bifurcated intra- and intermolecular hydrogen bonding, which forms six-membered hydrogen-bonded rings and centrosymmetric dimers. This understanding is crucial for the development of molecules with specific properties (Balderson et al., 2007).
Synthesis and Chemical Properties
- Electrochemical Synthesis : The electrochemical oxidation of related compounds leads to the development of new phenylpiperazine derivatives. This research provides a facile and environmentally friendly method for synthesizing these compounds (Nematollahi & Amani, 2011).
- Synthesis of N-Acetyl Enamides : A study on the reductive acetylation of oximes, using compounds like 1-(4-Bromophenyl)ethanone, demonstrated a method for synthesizing N-acetyl enamides, significant in organic synthesis (Tang et al., 2014).
- Molecular Structure and Vibrational Assignments : Investigation into the molecular structure of similar compounds provided insights into charge transfer, molecular stability, and potential applications in nonlinear optics (Mary et al., 2015).
Biological and Medicinal Applications
- Improving Learning and Memory : Research on derivatives of 1-(4-Methylpiperazin-1-yl)-2-(1-(pyridin-2-yl)Ethoxy) Ethanone showed potential in improving learning and memory dysfunction in mice (Zhang Hong-ying, 2012).
- Antituberculosis and Cytotoxicity Studies : Derivatives of 1-aryl-1-ethanone showed significant activity against Mycobacterium tuberculosis and no toxic effects against mouse fibroblasts, indicating potential therapeutic applications (Chitra et al., 2011).
Catalysis and Chemical Reactions
- Catechol Oxidase Models : Studies on dicopper(II) complexes involving similar compounds contributed to the understanding of catechol oxidase activity, which is significant in enzymatic and catalytic processes (Merkel et al., 2005).
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-15-6-8-16(9-7-15)10-13(17)11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWJRLZWMBASAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363951 |
Source


|
| Record name | 1-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone | |
CAS RN |
845289-18-1 |
Source


|
| Record name | 1-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

